molecular formula C4H4BrN3 B1521799 5-Amino-4-bromopyrimidine CAS No. 849353-34-0

5-Amino-4-bromopyrimidine

Cat. No. B1521799
M. Wt: 174 g/mol
InChI Key: NXYSMLJPDPVHOE-UHFFFAOYSA-N
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Description

5-Amino-4-bromopyrimidine is a chemical compound with the empirical formula C4H4BrN3 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 5-Amino-4-bromopyrimidine, often involves various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .


Molecular Structure Analysis

The molecular weight of 5-Amino-4-bromopyrimidine is 174.00 . The SMILES string representation of its structure is NC1=C(C=NC=N1)Br .


Chemical Reactions Analysis

Pyrimidine compounds like 5-Amino-4-bromopyrimidine can undergo various chemical reactions. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .


Physical And Chemical Properties Analysis

5-Amino-4-bromopyrimidine is a solid substance . Its empirical formula is C4H4BrN3 and it has a molecular weight of 174.00 .

Scientific Research Applications

Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives

  • 5-Amino-4-bromopyrimidine has been used in the synthesis of thiazolo[4,5-d]pyrimidine derivatives. This involves a process where 4-amino-5-bromo-2-substituted-aminopyrimidines are reacted with various isothiocyanates to form new derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Development of CK2 Inhibitors

  • A method involving the synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines uses 5-Amino-4-bromopyrimidine. This method was utilized to create ethyl 5-bromopyrimidine-4-carboxylate, a precursor in the preparation of potent CK2 inhibitors, including CX-5011 (Regan et al., 2012).

Studies in Nucleophilic Aromatic Substitution

  • The cine-amination of 4-substituted-5-bromopyrimidines by potassium amide in liquid ammonia has been studied. This process includes the conversion of 5-bromo-4-piperidinopyrimidine into various aminopyrimidines and sheds light on reaction mechanisms involving 5-Amino-4-bromopyrimidine (Rasmussen et al., 1978).

Application in Microwave-assisted Palladium-catalyzed Reactions

  • 5-Amino-4-bromopyrimidine reacts in microwave-assisted palladium-catalyzed C-C coupling reactions. This research helps in understanding the conditions and by-products of such reactions, potentially useful in pharmaceutical synthesis (Verbitskiy et al., 2013).

UV-induced Cross-linking Studies

  • 5-Amino-4-bromopyrimidine has been used in studies involving UV-induced cross-linking of protein–RNA complexes. This research is significant for understanding protein–RNA interactions and has implications in molecular biology (Kramer et al., 2011).

Synthesis of β-Amino Acids

  • It has been used in the synthesis of β-amino acids, demonstrating its utility in peptide and peptidomimic synthesis. This process involves a sequence of reactions including Heck coupling and Michael addition (Bovy & Rico, 1993).

Investigation in Regioselective Displacement Reactions

  • The compound has been a subject of investigation in regioselective displacement reactions with ammonia, providing insights into reaction mechanisms and crystallography (Doulah et al., 2014).

Antibacterial Evaluations

  • 5-Amino-4-bromopyrimidine has been used in the synthesis of compounds for antibacterial evaluations, highlighting its potential application in developing new antimicrobial agents (Rahimizadeh et al., 2011).

Safety And Hazards

When handling 5-Amino-4-bromopyrimidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-bromopyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYSMLJPDPVHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672009
Record name 4-Bromopyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-bromopyrimidine

CAS RN

849353-34-0
Record name 4-Bromopyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Harcken, D Riether, D Kuzmich, P Liu… - Journal of Medicinal …, 2014 - ACS Publications
… The solvent was removed to give 5-amino-4-bromopyrimidine as an off-white solid which was used without further purification (51% yield). H NMR (400 MHz, CHCl 3 -d) δ 8.35 (s, 1H), …
Number of citations: 39 pubs.acs.org

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